![molecular formula C15H11NO3 B2566464 2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid CAS No. 20146-24-1](/img/structure/B2566464.png)
2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid
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Overview
Description
Furan platform chemicals (FPCs) are a group of compounds derived from biomass, such as furfural and 5-hydroxy-methylfurfural . They are used in a variety of applications, including the synthesis of pharmaceuticals, dyes, and polymeric materials .
Molecular Structure Analysis
While the specific molecular structure of “2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid” is not available, furan derivatives generally contain a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Furan derivatives can undergo a variety of reactions, including hydroarylation, oligomerization, and decarboxylation . The specific reactions that “this compound” can undergo are not specified in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 2-furanacetic acid, a related compound, is a solid at room temperature with a melting point of 64-69 °C .Scientific Research Applications
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues
Five-membered heterocycles, including furan, are pivotal in drug design due to their role as structural units in bioactive molecules. A review highlights the significance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues. These compounds, with heteroaryl substituents, show optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action, demonstrating the critical role of furan derivatives in developing new therapeutic agents (Ostrowski, 2022).
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its derivatives (e.g., 2,5-furandicarboxylic acid, 2,5-diformylfuran), are identified as versatile reagents or platform chemicals produced from plant biomass. These compounds could serve as an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This review analyzes advances in synthesizing HMF from plant feedstocks and its prospects in producing monomers, polymers, functional materials, fuels, solvents, pharmaceuticals, and chemicals, highlighting the broad applicability of furan derivatives in sustainable chemistry and material science (Chernyshev, Kravchenko, & Ananikov, 2017).
Functional Chemical Groups for CNS Drug Synthesis
A literature search aimed at identifying functional chemical groups as lead molecules for synthesizing compounds with central nervous system (CNS) activity revealed that heterocycles containing nitrogen (N), sulfur (S), and oxygen (O), such as those in furan derivatives, form a significant class of organic compounds with potential CNS effects. These findings suggest that compounds with furan and related heterocyclic groups may range in CNS effects from depression and euphoria to convulsion, underlining the importance of such structures in developing novel CNS-acting drugs (Saganuwan, 2017).
Mechanism of Action
Target of Action
Furan derivatives, which include this compound, have been noted for their wide range of biological and pharmacological properties .
Mode of Action
Furan-containing compounds are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to their wide range of biological and pharmacological effects .
Result of Action
Furan derivatives are known for their wide range of biological and pharmacological effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(furan-2-yl)-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBHSLZEZGOOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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